(6-Bromobenzo[B]thiophen-2-YL)boronic acid
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Overview
Description
(6-Bromobenzo[B]thiophen-2-YL)boronic acid is an organoboron compound that features a brominated benzothiophene ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromobenzo[B]thiophen-2-YL)boronic acid typically involves the bromination of benzo[b]thiophene followed by borylation. One common method includes the use of palladium-catalyzed borylation of the corresponding brominated benzothiophene . The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: (6-Bromobenzo[B]thiophen-2-YL)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form alcohols or reduced under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols or alcohols.
Reduction: Formation of boronic esters or alcohols.
Scientific Research Applications
(6-Bromobenzo[B]thiophen-2-YL)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromobenzo[B]thiophen-2-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then participates in transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst in the Suzuki-Miyaura coupling reaction .
Comparison with Similar Compounds
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
Comparison: (6-Bromobenzo[B]thiophen-2-YL)boronic acid is unique due to the presence of the bromine atom, which enhances its reactivity in cross-coupling reactions compared to its non-brominated counterparts. This makes it particularly valuable in the synthesis of more complex and functionalized organic molecules .
Properties
Molecular Formula |
C8H6BBrO2S |
---|---|
Molecular Weight |
256.92 g/mol |
IUPAC Name |
(6-bromo-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H6BBrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |
InChI Key |
RVDZVSNPLSUZFC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(C=C2)Br)(O)O |
Origin of Product |
United States |
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